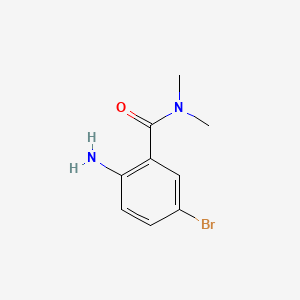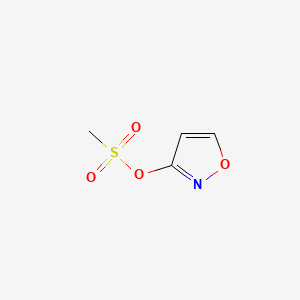
1,2-Oxazol-3-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Oxazol-3-yl methanesulfonate is a chemical compound with the molecular formula C4H5NO4S and a molecular weight of 163.147. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in recent years due to their wide range of biological activities . The most commonly reported synthesis of oxazole derivatives involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .Molecular Structure Analysis
The structure of 1,2-Oxazol-3-yl methanesulfonate is based on the oxazole ring, a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The oxazole ring is a key component of many biologically active compounds and drugs .Chemical Reactions Analysis
Oxazole compounds, including 1,2-Oxazol-3-yl methanesulfonate, can undergo various chemical reactions. One of the most common reactions is the (3 + 2) cycloaddition between 1,2-benzisoxazole and azaoxyallyl cation .Physical And Chemical Properties Analysis
1,2-Oxazol-3-yl methanesulfonate is a stable compound at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would require further experimental data.Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Oxazole derivatives, including 1,2-Oxazol-3-yl methanesulfonate, continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of new synthetic routes and the exploration of their potential therapeutic applications .
Propiedades
IUPAC Name |
1,2-oxazol-3-yl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4S/c1-10(6,7)9-4-2-3-8-5-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJLAUIGCFLNMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=NOC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

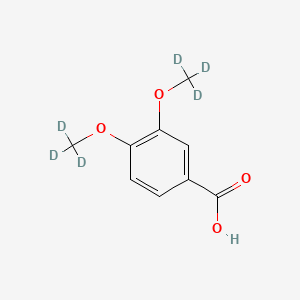




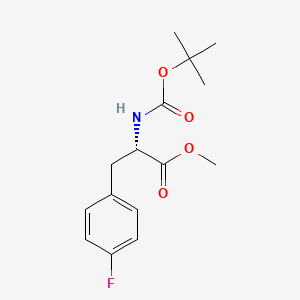
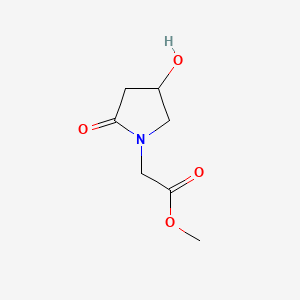
![N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide](/img/structure/B590517.png)

